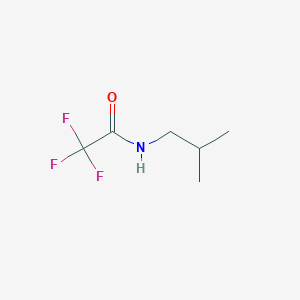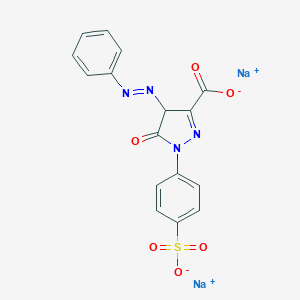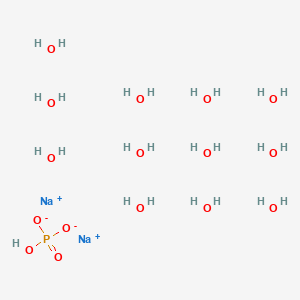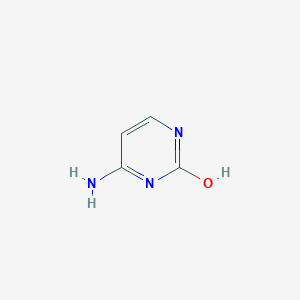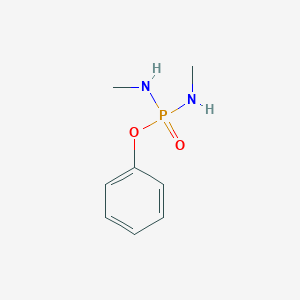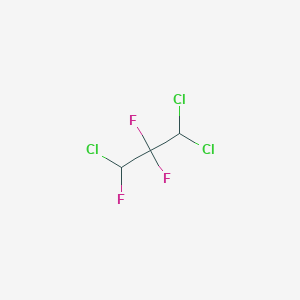
1,1,3-Trichloro-2,2,3-trifluoropropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichloro-2,2,3-trifluoropropane, also known as HCFC-123, is a colorless gas that has been widely used as a refrigerant and fire extinguishing agent. Due to its ozone-depleting potential, HCFC-123 has been phased out under the Montreal Protocol. However, its unique chemical properties have made it a subject of interest in scientific research.
Mecanismo De Acción
1,1,3-Trichloro-2,2,3-trifluoropropane acts as a halocarbon, which means it contains halogen atoms that can react with ozone in the atmosphere. When 1,1,3-Trichloro-2,2,3-trifluoropropane is released into the atmosphere, it can react with sunlight and break down into other compounds that can deplete the ozone layer.
Efectos Bioquímicos Y Fisiológicos
1,1,3-Trichloro-2,2,3-trifluoropropane has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent greenhouse gas, which can contribute to climate change.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,3-Trichloro-2,2,3-trifluoropropane has some advantages for use in lab experiments, such as its low toxicity and high solubility in organic compounds. However, due to its ozone-depleting potential, it is not recommended for use in experiments that require large amounts of the gas.
Direcciones Futuras
1. Development of alternative refrigerants and fire extinguishing agents that do not deplete the ozone layer.
2. Investigation of the potential health effects of 1,1,3-Trichloro-2,2,3-trifluoropropane exposure.
3. Study of the environmental impact of 1,1,3-Trichloro-2,2,3-trifluoropropane and its breakdown products.
4. Development of new synthesis methods for 1,1,3-Trichloro-2,2,3-trifluoropropane that are more environmentally friendly.
5. Exploration of the use of 1,1,3-Trichloro-2,2,3-trifluoropropane as a solvent in industrial processes.
In conclusion, 1,1,3-Trichloro-2,2,3-trifluoropropane is a chemical compound that has been widely used as a refrigerant and fire extinguishing agent. Despite its usefulness, it has been phased out due to its ozone-depleting potential. However, 1,1,3-Trichloro-2,2,3-trifluoropropane remains a subject of interest in scientific research due to its unique chemical properties and potential applications in various fields. Future research will continue to explore the environmental impact, health effects, and potential uses of this compound.
Métodos De Síntesis
1,1,3-Trichloro-2,2,3-trifluoropropane can be synthesized by the reaction of 1,1,1-trichloroethane with hydrogen fluoride in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the product is purified by distillation.
Aplicaciones Científicas De Investigación
1,1,3-Trichloro-2,2,3-trifluoropropane has been studied for its potential as a solvent for organic compounds, as well as its use in gas chromatography and as a blowing agent in the production of foam insulation. It has also been investigated for its potential as a refrigerant in air conditioning and refrigeration systems.
Propiedades
Número CAS |
131221-36-8 |
|---|---|
Nombre del producto |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Fórmula molecular |
C3H2Cl3F3 |
Peso molecular |
201.4 g/mol |
Nombre IUPAC |
1,1,3-trichloro-2,2,3-trifluoropropane |
InChI |
InChI=1S/C3H2Cl3F3/c4-1(5)3(8,9)2(6)7/h1-2H |
Clave InChI |
PJJNYNCHHJISIH-UHFFFAOYSA-N |
SMILES |
C(C(C(Cl)Cl)(F)F)(F)Cl |
SMILES canónico |
C(C(C(Cl)Cl)(F)F)(F)Cl |
Sinónimos |
1,1,3-Trichloro-2,2,3-trifluoropropane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



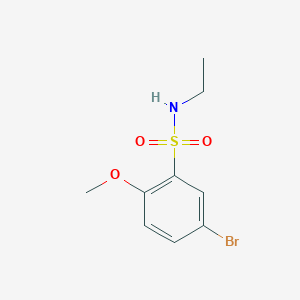
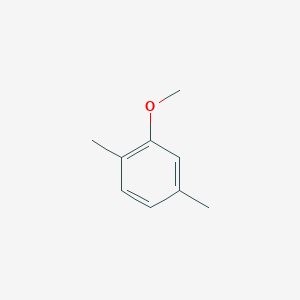
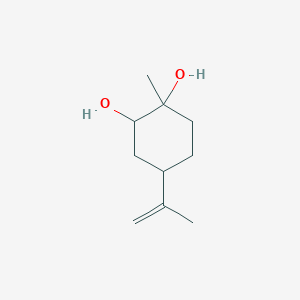
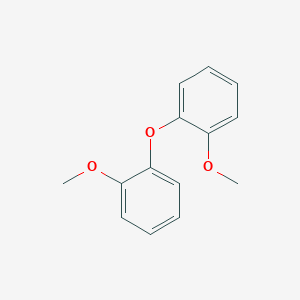

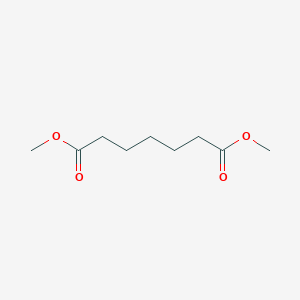
![1-(3-(Trifluoromethyl)phenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B158115.png)
